molecular formula C8H7BrN2 B13919866 7-Bromo-2-(trideuteriomethyl)indazole

7-Bromo-2-(trideuteriomethyl)indazole

Cat. No.: B13919866
M. Wt: 214.08 g/mol
InChI Key: KPAYIFGPJOYWMM-FIBGUPNXSA-N
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Description

7-Bromo-2-(trideuteriomethyl)indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 7th position and a trideuteriomethyl group at the 2nd position of the indazole ring. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trideuteriomethyl)indazole typically involves the introduction of the bromine atom and the trideuteriomethyl group onto the indazole core. One common method includes the bromination of 2-(trideuteriomethyl)indazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and yield. The use of deuterated reagents and solvents is crucial to maintain the trideuteriomethyl group during the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(trideuteriomethyl)indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced indazole derivatives .

Scientific Research Applications

7-Bromo-2-(trideuteriomethyl)indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(trideuteriomethyl)indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the trideuteriomethyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

    2-(Trideuteriomethyl)indazole: Lacks the bromine atom but shares the trideuteriomethyl group.

    7-Bromoindazole: Contains the bromine atom but lacks the trideuteriomethyl group.

    Indazole: The parent compound without any substitutions.

Uniqueness: 7-Bromo-2-(trideuteriomethyl)indazole is unique due to the presence of both the bromine atom and the trideuteriomethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and chemical synthesis .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

214.08 g/mol

IUPAC Name

7-bromo-2-(trideuteriomethyl)indazole

InChI

InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3/i1D3

InChI Key

KPAYIFGPJOYWMM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C2C=CC=C(C2=N1)Br

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)Br

Origin of Product

United States

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